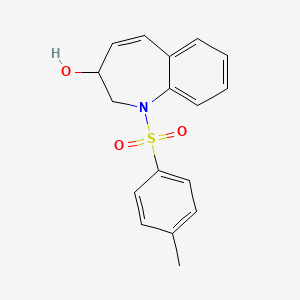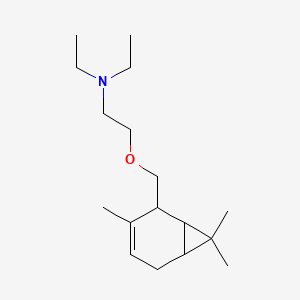
Diethyl(2-((3,7,7-trimethylbicyclo(4.1.0)hept-3-en-2-yl)methoxy)ethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(2-((3,7,7-trimethylbicyclo(410)hept-3-en-2-yl)methoxy)ethyl)amine is a complex organic compound known for its unique bicyclic structure This compound features a bicycloheptene core with a trimethyl substitution, making it an interesting subject for various chemical and biological studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-((3,7,7-trimethylbicyclo(4.1.0)hept-3-en-2-yl)methoxy)ethyl)amine typically involves several steps:
Formation of the Bicyclic Core: The bicyclo(4.1.0)hept-3-en-2-one can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Trimethyl Substitution: The trimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base.
Ether Formation: The methoxy group is added through a Williamson ether synthesis, where the bicyclic alcohol reacts with methanol in the presence of a base like sodium hydride.
Amine Introduction: The final step involves the reaction of the ether with diethylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized conditions for yield and purity. This includes the use of continuous flow reactors for the Diels-Alder reaction and large-scale alkylation and etherification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the bicyclic structure, converting it to a saturated bicycloheptane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated bicycloheptane derivatives.
Substitution: Formation of various substituted ethers and amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor studies. The bicyclic structure can mimic natural products, making it useful in drug discovery.
Medicine
In medicine, this compound and its derivatives are investigated for their pharmacological properties. They may serve as lead compounds in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of specialty chemicals, including fragrances, flavors, and agrochemicals.
Wirkmechanismus
The mechanism by which Diethyl(2-((3,7,7-trimethylbicyclo(4.1.0)hept-3-en-2-yl)methoxy)ethyl)amine exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bicyclic structure allows it to fit into binding sites that are otherwise inaccessible to linear molecules, providing a unique mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl(2-((3,7,7-trimethylbicyclo(4.1.0)hept-3-en-2-yl)methoxy)ethyl)amine: shares similarities with other bicyclic amines and ethers, such as:
Uniqueness
What sets this compound apart is its combination of a bicyclic core with both methoxy and diethylamine functionalities. This unique structure provides a versatile platform for chemical modifications and applications across various fields.
Eigenschaften
CAS-Nummer |
70424-77-0 |
|---|---|
Molekularformel |
C17H31NO |
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
N,N-diethyl-2-[(3,7,7-trimethyl-2-bicyclo[4.1.0]hept-3-enyl)methoxy]ethanamine |
InChI |
InChI=1S/C17H31NO/c1-6-18(7-2)10-11-19-12-14-13(3)8-9-15-16(14)17(15,4)5/h8,14-16H,6-7,9-12H2,1-5H3 |
InChI-Schlüssel |
PULVHGXFJNZOLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOCC1C2C(C2(C)C)CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


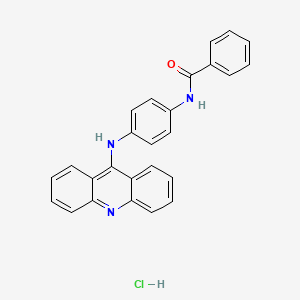
![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797007.png)
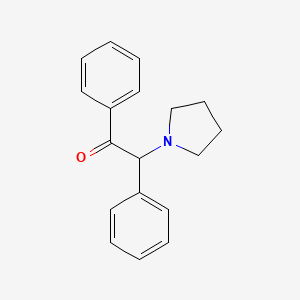
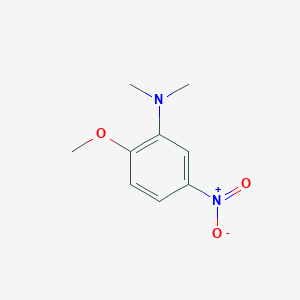
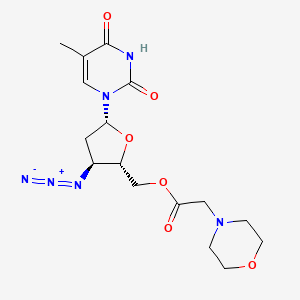
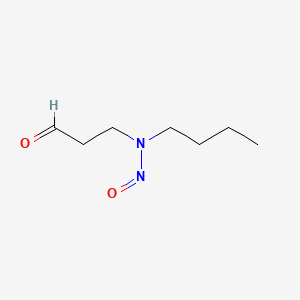
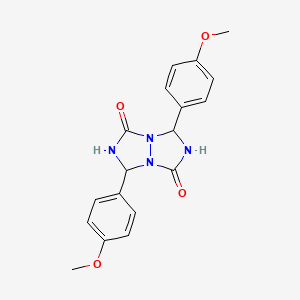
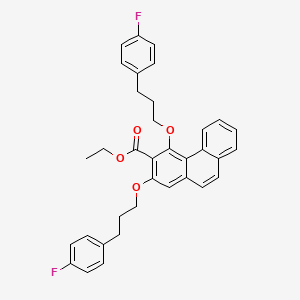
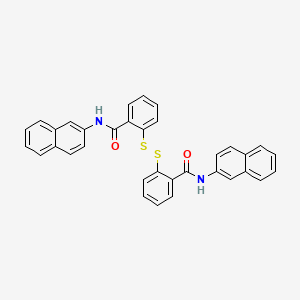
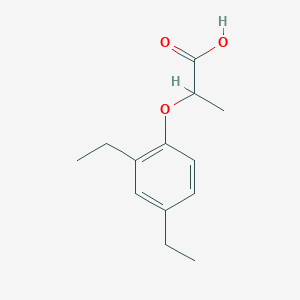
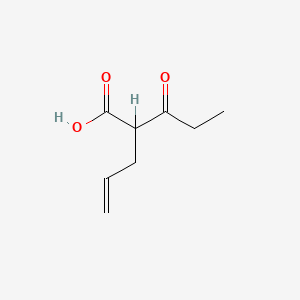
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797094.png)
